molecular formula C17H12N4S B12373407 Vegfr-2-IN-38

Vegfr-2-IN-38

Cat. No.: B12373407
M. Wt: 304.4 g/mol
InChI Key: LKJXUAVJNGPKQN-XDHOZWIPSA-N
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Description

Vegfr-2-IN-38 is a compound known for its inhibitory effects on vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the process of forming new blood vessels from pre-existing ones. This process is vital in various physiological and pathological conditions, including cancer, where it supports tumor growth and metastasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vegfr-2-IN-38 involves several steps. One common method includes the use of computer-aided design and cheminformatics approaches to identify target sites and active compounds. The synthesis typically involves the preparation of a main solution in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol 300 (PEG300) and Tween 80, and finally, deionized water .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using automated systems to ensure consistency and purity. The use of high-throughput screening and affinity chromatography is common to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Vegfr-2-IN-38 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and reduce toxicity .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .

Major Products Formed

The major products formed from these reactions are typically derivatives of this compound with enhanced inhibitory effects on VEGFR-2. These derivatives are often tested for their efficacy in inhibiting angiogenesis and tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vegfr-2-IN-38 is unique in its high specificity for VEGFR-2, which reduces off-target effects and potential toxicity compared to other multi-kinase inhibitors. Its design and synthesis are optimized for maximum efficacy in inhibiting VEGFR-2, making it a promising candidate for anti-angiogenic therapy .

Properties

Molecular Formula

C17H12N4S

Molecular Weight

304.4 g/mol

IUPAC Name

(E)-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-1-thiophen-2-ylmethanimine

InChI

InChI=1S/C17H12N4S/c1-2-6-13(7-3-1)15-16(19-12-14-8-4-11-22-14)21-10-5-9-18-17(21)20-15/h1-12H/b19-12+

InChI Key

LKJXUAVJNGPKQN-XDHOZWIPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)/N=C/C4=CC=CS4

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)N=CC4=CC=CS4

Origin of Product

United States

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